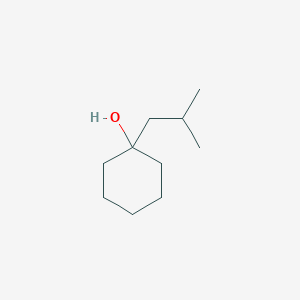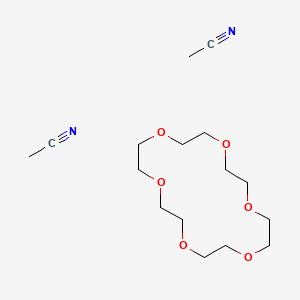
Acetonitrile;1,4,7,10,13,16-hexaoxacyclooctadecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetonitrile;1,4,7,10,13,16-hexaoxacyclooctadecane: is a compound that combines acetonitrile, a simple organic nitrile, with 1,4,7,10,13,16-hexaoxacyclooctadecane, also known as 18-crown-6. Acetonitrile is a colorless liquid often used as a solvent in organic synthesis and chromatography. 1,4,7,10,13,16-hexaoxacyclooctadecane is a crown ether, a type of cyclic chemical compound that can form stable complexes with various cations, particularly potassium ions .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,4,7,10,13,16-hexaoxacyclooctadecane can be synthesized through a modified Williamson ether synthesis. This involves reacting triethylene glycol with triethylene glycol dichloride in the presence of potassium hydroxide as a base . The reaction proceeds as follows:
(CH2OCH2CH2Cl)2+(CH2OCH2CH2OH)2+2KOH→(CH2CH2O)6+2KCl+2H2O
Industrial Production Methods: Industrial production of 1,4,7,10,13,16-hexaoxacyclooctadecane often involves the oligomerization of ethylene oxide . The compound can be purified by distillation or recrystallization from hot acetonitrile, forming an insoluble solvate initially .
Chemical Reactions Analysis
Types of Reactions: 1,4,7,10,13,16-hexaoxacyclooctadecane undergoes various chemical reactions, primarily involving complexation with metal cations. It has a high affinity for potassium ions and can form stable complexes with them .
Common Reagents and Conditions:
Complexation: The compound can solubilize metal salts, particularly potassium salts, in nonpolar and dipolar aprotic solvents.
Major Products: The major products formed from these reactions are typically metal-cation complexes, such as potassium-18-crown-6 complexes .
Scientific Research Applications
1,4,7,10,13,16-hexaoxacyclooctadecane has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst and a metal complexing agent to prepare various molecular complexes.
Medicine: It is used in the development of ion-selective electrodes and sensors.
Industry: The compound is employed in the polymerization of methacrylic esters and hindered alkyl acrylates.
Mechanism of Action
1,4,7,10,13,16-hexaoxacyclooctadecane exerts its effects primarily through its ability to form stable complexes with metal cations. The oxygen atoms in the crown ether ring coordinate with the metal ions, stabilizing them and facilitating their solubilization in nonpolar solvents . This complexation mechanism is crucial for its role as a phase transfer catalyst and in ion transport studies .
Comparison with Similar Compounds
Dibenzo-18-crown-6: Similar in structure but contains benzene rings, which can affect its solubility and complexation properties.
Triglyme: A linear polyether with similar ionophoric properties but lacks the cyclic structure of crown ethers.
Hexaaza-18-crown-6: Contains nitrogen atoms instead of oxygen, which can alter its binding affinity for different metal ions.
Uniqueness: 1,4,7,10,13,16-hexaoxacyclooctadecane is unique due to its high affinity for potassium ions and its ability to form stable complexes in various solvents. Its cyclic structure provides a specific cavity size that is optimal for complexing with certain metal ions, making it highly effective as a phase transfer catalyst and in ion transport applications .
Properties
CAS No. |
55075-35-9 |
|---|---|
Molecular Formula |
C16H30N2O6 |
Molecular Weight |
346.42 g/mol |
IUPAC Name |
acetonitrile;1,4,7,10,13,16-hexaoxacyclooctadecane |
InChI |
InChI=1S/C12H24O6.2C2H3N/c1-2-14-5-6-16-9-10-18-12-11-17-8-7-15-4-3-13-1;2*1-2-3/h1-12H2;2*1H3 |
InChI Key |
XFFHJHRKTCXIFN-UHFFFAOYSA-N |
Canonical SMILES |
CC#N.CC#N.C1COCCOCCOCCOCCOCCO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


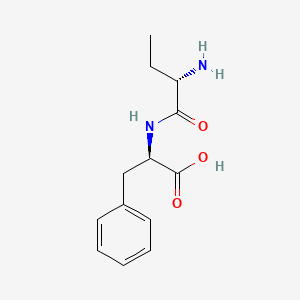
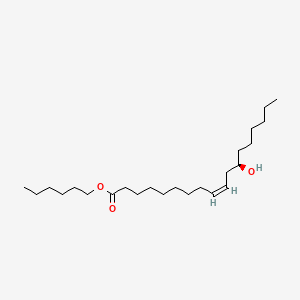

![6-Butyl-5,7-dihydrobenzo[d][2]benzazepine](/img/structure/B13769821.png)
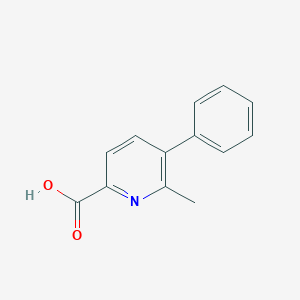

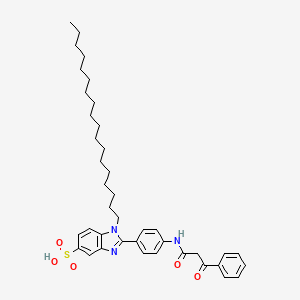
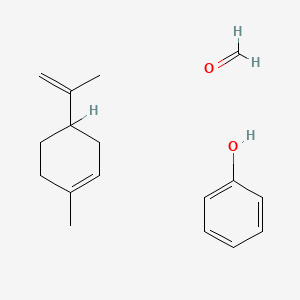
![2,5,7-Trimethyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13769848.png)
![Nickelate(3-), [N,N-bis[(phosphono-kappaO)methyl]glycinato(5-)-kappaN,kappaO]-, trisodium, (T-4)-](/img/structure/B13769853.png)


